molecular formula C12H21NO2 B067074 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one CAS No. 178671-80-2

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one

Cat. No.: B067074
CAS No.: 178671-80-2
M. Wt: 211.3 g/mol
InChI Key: SUSBODCWUHAOJT-UHFFFAOYSA-N
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Description

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with an ethoxy substituent at position 5 and a hex-5-enyl group at position 1.

Properties

CAS No.

178671-80-2

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

5-ethoxy-1-hex-5-enylpyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-10-13-11(14)8-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3

InChI Key

SUSBODCWUHAOJT-UHFFFAOYSA-N

SMILES

CCOC1CCC(=O)N1CCCCC=C

Canonical SMILES

CCOC1CCC(=O)N1CCCCC=C

Synonyms

2-Pyrrolidinone,5-ethoxy-1-(5-hexenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hexenylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ether Group Variations

  • Target Compound : The ethoxy group at C5 is shorter and less lipophilic than the pentoxy group in 1-Benzyl-5-pentoxypyrrolidin-2-one . This may enhance aqueous solubility compared to the latter.
  • In contrast, the target compound’s hex-5-enyl group lacks aromatic stabilization but offers a reactive alkene for further functionalization.

Steric and Electronic Profiles

  • 1-Benzyl-5-pentoxypyrrolidin-2-one : The benzyl group at C1 creates steric hindrance near the lactam ring, possibly reducing nucleophilic attack at the carbonyl compared to the target compound’s linear hex-5-enyl chain .

Bioactivity Considerations

  • (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one : The pyridinyl group enables hydrogen bonding and metal coordination, which could enhance interactions with biological targets (e.g., enzymes) compared to the aliphatic hex-5-enyl group in the target compound .
  • Hydroxy Group Impact: The hydroxyl group at C3 in the pyridinyl derivative increases polarity and hydrogen-bonding capacity, likely improving bioavailability over the non-hydroxylated target compound .

Hypothesized Physicochemical Properties

  • Lipophilicity : The target compound’s hex-5-enyl chain may confer moderate lipophilicity, intermediate between the highly lipophilic pentoxy derivative and the polar pyridinyl-hydroxyl analog .
  • Reactivity : The unsaturated hex-5-enyl group in the target compound could undergo oxidation or cycloaddition reactions, unlike the inert benzyl or aryl groups in the analogs .

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